Cas no 2228930-92-3 (1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a substituted phenyl ring, offering unique structural and electronic properties. Its combination of chloro and fluoro substituents enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The difluorocyclopropane moiety contributes to conformational rigidity, improving binding affinity in target interactions. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic applications. The presence of multiple halogens also facilitates further functionalization, enabling tailored modifications for specific research or industrial needs.
1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid structure
2228930-92-3 structure
Product Name:1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
CAS No:2228930-92-3
MF:C10H6ClF3O2
MW:250.601652622223
CID:5569576
PubChem ID:165657073
Update Time:2025-10-31

1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1957662
    • 2228930-92-3
    • 1-(4-chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • 1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
    • Inchi: 1S/C10H6ClF3O2/c11-6-2-1-5(3-7(6)12)9(8(15)16)4-10(9,13)14/h1-3H,4H2,(H,15,16)
    • InChI Key: DBFIZMVNCVEECB-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)C1(C(=O)O)CC1(F)F

Computed Properties

  • Exact Mass: 250.0008416g/mol
  • Monoisotopic Mass: 250.0008416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>

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1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid Related Literature

Additional information on 1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Comprehensive Overview of 1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228930-92-3)

1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2228930-92-3) is a fluorinated cyclopropane derivative with significant potential in pharmaceutical and agrochemical applications. This compound, characterized by its unique difluorocyclopropane core and chloro-fluorophenyl substitution, has garnered attention for its structural complexity and bioactivity. Researchers are increasingly exploring its role in drug discovery, particularly in modulating enzyme activity or receptor binding due to its stereoelectronic properties.

The carboxylic acid functional group in this molecule enhances its versatility, enabling easy derivatization into esters, amides, or other bioactive intermediates. Recent studies highlight its relevance in designing metabolic stabilizers and pro-drug candidates, aligning with the growing demand for fluorine-containing pharmaceuticals. Fluorine’s ability to improve metabolic stability and membrane permeability makes this compound a valuable scaffold in medicinal chemistry.

In agrochemical research, 1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is investigated for its potential as a herbicide intermediate or plant growth regulator. The difluorocyclopropane moiety’s conformational rigidity may contribute to targeted interactions with plant enzymes, a hot topic in sustainable agriculture. With the rise of precision farming, such compounds could address challenges like herbicide resistance.

Synthetic routes to this compound often involve cyclopropanation of fluorinated olefins or halogen-exchange reactions, topics frequently searched in organic chemistry forums. Its CAS No. 2228930-92-3 is a critical identifier for regulatory documentation and patent searches, emphasizing the importance of accurate chemical databases in R&D workflows.

Environmental and toxicological profiles of this compound are under scrutiny, reflecting the broader trend of green chemistry in chemical design. While not classified as hazardous, its fluorinated nature warrants studies on biodegradability, a key concern for ESG-focused industries. Analytical methods like HPLC-MS and NMR are essential for quality control, as purity thresholds impact efficacy in end-use applications.

Market-wise, the demand for fluorine-based building blocks like this compound is rising, driven by innovations in cancer therapeutics and CNS drugs. Patent landscapes reveal its inclusion in proprietary formulations, often combined with biocompatible carriers for enhanced delivery. This aligns with the pharmaceutical industry’s shift toward targeted drug delivery systems.

In conclusion, 1-(4-Chloro-3-fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid represents a convergence of structural ingenuity and practical utility. Its applications span from small-molecule drugs to agrochemical adjuvants, making it a compound of interest for multidisciplinary research. Future directions may explore its catalytic asymmetric synthesis or computational modeling to predict novel bioactivities, further solidifying its role in modern chemistry.

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